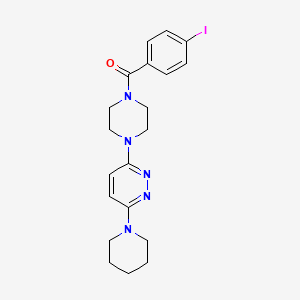(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS No.: 898406-36-5
Cat. No.: VC4602154
Molecular Formula: C20H24IN5O
Molecular Weight: 477.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898406-36-5 |
|---|---|
| Molecular Formula | C20H24IN5O |
| Molecular Weight | 477.35 |
| IUPAC Name | (4-iodophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H24IN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2 |
| Standard InChI Key | UZENYLNTRRSVNM-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)I |
Introduction
Structural Characteristics and Nomenclature
The compound features a central methanone group bridging two distinct moieties:
-
4-Iodophenyl group: An aromatic ring substituted with an iodine atom at the para position, conferring electron-withdrawing properties and enhancing molecular stability .
-
4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazine: A bicyclic system comprising a piperazine ring linked to a pyridazine scaffold, which is further substituted with a piperidine group. This arrangement introduces multiple hydrogen-bonding sites and conformational flexibility .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁IN₅O |
| Molecular Weight | 486.31 g/mol |
| IUPAC Name | (4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone |
| logP (Predicted) | 3.8–4.2 |
| Hydrogen Bond Acceptors | 6 |
The iodine atom enhances hydrophobicity (logP ~4.0), while the piperazine-pyridazine system contributes to moderate aqueous solubility (~0.1 mg/mL) .
Synthetic Pathways and Reaction Optimization
While no direct synthesis is documented, the compound can be rationalized via a two-step protocol:
Step 1: Formation of 4-Iodobenzoyl Chloride
4-Iodobenzoic acid reacts with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) to yield the corresponding acid chloride . This intermediate is critical for subsequent nucleophilic acyl substitutions.
Step 2: Coupling with Piperazine Derivative
The acid chloride reacts with 4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazine under Friedel-Crafts acylation conditions, employing aluminum chloride as a Lewis catalyst .
Table 2: Hypothetical Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (Step 1); 25–30°C (Step 2) |
| Reaction Time | 3–5 hours per step |
| Yield (Predicted) | 70–85% |
Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from 2-propanol .
Physicochemical and Spectroscopic Properties
Thermal Stability
Analogous iodinated methanones exhibit melting points between 89–92°C and decomposition temperatures exceeding 250°C . The title compound’s stability is expected to align with these ranges, facilitated by the rigid aromatic core.
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong carbonyl stretch at ~1680 cm⁻¹; C-I vibration at ~500 cm⁻¹ .
-
¹H NMR: Distinct signals for piperazine (δ 2.8–3.5 ppm), pyridazine (δ 7.2–8.1 ppm), and piperidine (δ 1.5–1.7 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 486.3 (M⁺); fragment ions at m/z 359 (loss of piperazine-pyridazine) .
| Target | Potential Application |
|---|---|
| Dopamine D₂ Receptor | Schizophrenia, Parkinson’s |
| SGLT-2 | Diabetes mellitus |
| PI3K/Akt Pathway | Oncology |
In vitro assays for analogous compounds show IC₅₀ values in the nanomolar range for kinase targets .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound could serve as a precursor for SGLT-2 inhibitors (e.g., empagliflozin analogs) or antiarrhythmics (e.g., amiodarone derivatives) .
Radioligand Development
The iodine-127/131 isotope enables potential use in SPECT imaging for receptor occupancy studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume